molecular formula C17H25N3O3S B4631418 N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinesulfonamide

N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinesulfonamide

Cat. No. B4631418
M. Wt: 351.5 g/mol
InChI Key: HVXDRNYHSGROSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinesulfonamide often involves multi-step processes that include reactions like N-acylation and cyclization. For example, N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfonamide (Naratriptan) was prepared through reductive alkylation, followed by N-acylation and TiCl4-mediated indolisation (Pete et al., 2003).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, provides insights into the arrangement of atoms within a molecule. The crystal and molecular structure of related compounds have been determined to reveal that the structure can exhibit hydrogen bonding and C-H…π interactions, contributing to its stability and reactivity (Khan et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinesulfonamide and similar compounds is influenced by their molecular structure. These compounds can undergo various chemical reactions, including dehydrohalogenation and halogen substitution, depending on the conditions and reagents used (Mazgarova et al., 2012).

Scientific Research Applications

Corrosion Inhibition Properties

Quantum Chemical and Molecular Dynamics Studies : Piperidine derivatives, including compounds with structural similarities to N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinesulfonamide, have been investigated for their corrosion inhibition properties on iron. These studies utilize quantum chemical calculations and molecular dynamics simulations to understand the adsorption behaviors and inhibition efficiencies, providing insights into their potential applications in corrosion prevention (Kaya et al., 2016).

Synthesis and Pharmacological Properties

Antiallergic Agents Development : Research has been conducted on the synthesis and evaluation of N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides for their preventive effects on systemic anaphylaxis in guinea pigs. This work exemplifies the therapeutic potential of structurally related compounds in developing novel antiallergic medications (Shigenaga et al., 1993).

Antifungal Activity

Novel Sulfonamide Compounds : The synthesis and biological evaluation of various sulfonamide compounds, including those bearing resemblance to N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinesulfonamide, have demonstrated significant antifungal activities. These findings highlight the potential of such compounds in antifungal drug development (Khodairy et al., 2016).

Cancer Research and Photodynamic Therapy

Carbonic Anhydrase Inhibitors for Anticancer Applications : Compounds incorporating sulfonamide and triazine moieties, analogous in function to the compound of interest, have been identified as potent inhibitors of carbonic anhydrase IX, a target for anticancer therapy. Such inhibitors are valuable for their potential applications in cancer treatment, showcasing the importance of chemical derivatives in medicinal chemistry (Lolak et al., 2019).

properties

IUPAC Name

N,N-dimethyl-4-(2-methyl-2,3-dihydroindole-1-carbonyl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-13-12-15-6-4-5-7-16(15)20(13)17(21)14-8-10-19(11-9-14)24(22,23)18(2)3/h4-7,13-14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXDRNYHSGROSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidine-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinesulfonamide
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N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinesulfonamide
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N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinesulfonamide
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N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinesulfonamide
Reactant of Route 5
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N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinesulfonamide
Reactant of Route 6
N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinesulfonamide

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